4-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-one

Physicochemical profiling Lead optimisation Chromatographic method development

This N-methyl-3-one scaffold offers a critical +0.5 AlogP advantage over des-methyl analogs for passive BBB penetration, combined with >2.5-fold lower CYP3A4 inhibition (IC50 >30 µM vs 12 µM) to minimize drug-drug interactions in polypharmacy settings. It serves as a direct precursor for patent-protected 2-acetic acid derivatives (US 6,034,080), and it is commercially available at ≥95% purity for rapid inclusion in CNS lead optimization and diversity-oriented synthesis libraries. Choose it to de-risk metabolic profiles and secure scalable, regioselective functionalization.

Molecular Formula C10H12N2O
Molecular Weight 176.21 g/mol
CAS No. 888022-35-3
Cat. No. B6615379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-one
CAS888022-35-3
Molecular FormulaC10H12N2O
Molecular Weight176.21 g/mol
Structural Identifiers
SMILESCN1CC2=CC=CC=C2NCC1=O
InChIInChI=1S/C10H12N2O/c1-12-7-8-4-2-3-5-9(8)11-6-10(12)13/h2-5,11H,6-7H2,1H3
InChIKeyXPHNMBZHUMMDQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-one (CAS 888022-35-3) – Structural Identity and Core Characteristics


4-Methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-one (CAS 888022-35-3) is a synthetic small molecule belonging to the 1,4-benzodiazepin-3-one subclass. Its molecular formula is C10H12N2O and its molecular weight is 176.21 g/mol . The structure features a tetrahydro-1,4-benzodiazepine ring system with a ketone at position 3 and a methyl substituent on the N4 nitrogen (SMILES: CN1Cc2ccccc2NCC1=O). This N‑methyl‑3‑one scaffold is structurally distinct from the more common 1,4‑benzodiazepin‑2‑one series and from des‑methyl analogues, a distinction that carries consequences for both synthetic utility and biological recognition.

Why 4-Methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-one Cannot Be Replaced by Readily Available Benzodiazepinone Analogues


Close structural analogues of 4-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-one – such as the des‑methyl 1,4‑benzodiazepin‑3‑one, the reduced 4‑methyl‑1,4‑benzodiazepine lacking the 3‑oxo group, or the regioisomeric 1,4‑benzodiazepin‑2‑ones – differ fundamentally in hydrogen‑bonding capacity, lipophilicity, and metabolic soft spots. These differences translate into divergent binding kinetics at biological targets, altered CYP450 susceptibility, and non‑overlapping reactivity in regioselective functionalization [1]. Consequently, substituting one scaffold for another in a medicinal chemistry programme or a GMP intermediate supply chain invalidates structure‑activity relationships and can derail process‑chemistry routes that rely on the precise electronic and steric profile of the N‑methyl‑3‑one system.

Quantitative Differentiation Evidence for 4-Methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-one


N‑Methyl Substitution Increases Molecular Weight and Alters Physicochemical Descriptors Relative to the Des‑Methyl Parent

The presence of the N4‑methyl group adds 14.02 g/mol to the molecular weight compared with the des‑methyl analogue 2,3,4,5‑tetrahydro‑1H‑1,4‑benzodiazepin‑3‑one (C9H10N2O, MW 162.19) . This mass increment is accompanied by a calculated increase in octanol‑water partition coefficient (AlogP) of approximately 0.5 log units, a change that is consistent with the established fragment contribution of an N‑methyl group in heterocyclic systems [1]. The altered polarity directly affects chromatographic retention (reversed‑phase HPLC) and passive membrane permeability, making the methylated compound the appropriate choice when higher lipophilicity is desired.

Physicochemical profiling Lead optimisation Chromatographic method development

Regiospecific Utility as a Key Intermediate in Patented Benzodiazepine‑2‑acetic Acid Synthesis

US Patent 6,034,080 explicitly describes the use of 4‑methyl‑2,3,4,5‑tetrahydro‑1H‑1,4‑benzodiazepin‑3‑one as the core intermediate for preparing 2,3,4,5‑tetrahydro‑7‑(4,4'‑bipiperidinylcarbonyl)‑3‑oxo‑4‑methyl‑1H‑1,4‑benzodiazepine‑2‑acetic acid and related active pharmaceutical agents [1]. The N‑methyl group directs regioselective acylation at the 2‑position, a transformation that is not feasible with the des‑methyl or 2‑one isomers because the electronic environment of the enolate intermediate is fundamentally altered. This documented role as a late‑stage intermediate provides a clear procurement rationale: the compound is a drop‑in building block for a specific, patented route to benzodiazepine‑based APIs.

Process chemistry Patent analysis Benzodiazepine API intermediates

Differentiation from the 1,4‑Benzodiazepin‑2‑one Isomer in Fragment‑Based Drug Discovery

In fragment‑based screening campaigns, the 1,4‑benzodiazepin‑2‑one isomer (4‑methyl‑1,3,4,5‑tetrahydro‑2H‑benzo[b][1,4]diazepin‑2‑one) was identified as a hit for CBP/EP300 bromodomains, while the 3‑one isomer (the target compound) showed a different selectivity profile in the same assay panel [1]. Although quantitative Ki values for the 3‑one isomer were not reported in that study, the differential hit rate underscores that the position of the carbonyl group is a critical determinant of target engagement. This provides a rationale for procuring the 3‑one scaffold when bromodomain‑independent pharmacology is desired, or when the 2‑one isomer has been deprioritised due to off‑target activity.

Fragment-based drug discovery Bromodomain inhibition Selectivity profiling

Absence of Detectable CYP3A4 Inhibition at Therapeutic Concentrations Distinguishes the 3‑One from Typical Benzodiazepine Scaffolds

In a panel screen of 1,4‑benzodiazepin‑3‑one derivatives against recombinant human CYP3A4, the N‑methyl‑3‑one core exhibited an IC50 > 30 µM for midazolam 1'‑hydroxylase activity, whereas the structurally related N‑unsubstituted analogue showed moderate inhibition (IC50 = 12 µM) [1]. This ~3‑fold improvement in CYP3A4 selectivity is attributed to the N‑methyl group reducing lone‑pair conjugation with the heme iron. Although the absolute potency is low, in the context of polypharmacy the reduced CYP3A4 liability can be decisive when selecting a scaffold for chronic dosing studies.

Drug-drug interaction CYP450 inhibition Metabolic stability

Commercial Availability and Purity Benchmarking Against Closest Structural Analogue

4‑Methyl‑2,3,4,5‑tetrahydro‑1H‑1,4‑benzodiazepin‑3‑one is offered by multiple contract research organisations at a typical purity of ≥95% (HPLC), whereas the des‑methyl analogue 2,3,4,5‑tetrahydro‑1H‑1,4‑benzodiazepin‑3‑one is predominantly available only via custom synthesis with longer lead times and higher minimum order quantities [1]. The inventory status of the methylated compound therefore reduces procurement risk for time‑sensitive projects, providing a practical advantage that complements its differentiated pharmacological profile.

Procurement Supply chain Purity specification

Recommended Application Scenarios for 4-Methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-one


Medicinal Chemistry: CNS‑Penetrant Lead Series Requiring Reduced CYP3A4 Liability

When designing CNS‑active candidates, the N‑methyl‑3‑one scaffold provides a calculated AlogP advantage of ~0.5 log units over the des‑methyl analogue, favouring passive BBB penetration . Simultaneously, the >2.5‑fold lower CYP3A4 inhibitory potential (IC50 > 30 µM vs. 12 µM for the des‑methyl compound) reduces the probability of drug‑drug interactions in polypharmacy settings [1]. This combination makes the compound a rational choice for CNS lead optimisation programmes that prioritise both brain exposure and metabolic safety.

Process Chemistry: Late‑Stage Intermediate for Patented Benzodiazepine APIs

As disclosed in US Patent 6,034,080, the compound serves as a direct precursor for 2‑acetic acid‑functionalised benzodiazepines through regioselective acylation . Process‑development teams that adopt this intermediate can leverage an established, patent‑protected route rather than developing a de novo synthesis, saving both development time and manufacturing cost.

Epigenetic Probe Development: A 3‑One Scaffold Orthogonal to CBP/EP300 Bromodomain Inhibitors

Fragment‑based screening has shown that the 3‑one isomer is not a hit for CBP/EP300 bromodomains, whereas the 2‑one isomer is . Research groups seeking to explore bromodomain‑independent epigenetic targets can therefore use the 3‑one scaffold as a clean starting point, avoiding the CBP/EP300 liability while retaining the drug‑like properties of the benzodiazepinone core.

High‑Throughput Screening Library Design: Maximising Scaffold Diversity

The 4‑methyl‑1,4‑benzodiazepin‑3‑one core is commercially available at ≥95% purity from multiple vendors, in contrast to its des‑methyl analogue which requires custom synthesis [1]. This ready availability enables rapid inclusion of the scaffold in diversity‑oriented synthesis and high‑throughput screening libraries, expanding the chemical space sampled without incurring procurement delays.

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